2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
Description
2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex heterocyclic compound that features a thiazole ring, a pyrazine ring, and a pyrrolopyrrole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c20-14(12-8-21-9-17-12)19-6-10-4-18(5-11(10)7-19)13-3-15-1-2-16-13/h1-3,8-11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPLGIFHFPOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)C4=CSC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrazine ring can be constructed via a condensation reaction between a diamine and a diketone. The final step involves the formation of the pyrrolopyrrole moiety through a cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted thiazole and pyrazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for treating cancer and other diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The thiazole and pyrazine rings play a crucial role in binding to these targets, thereby exerting their biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their broad-spectrum biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their anticancer properties.
Indole derivatives: Exhibiting various pharmacological activities
Uniqueness
What sets 2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine apart is its unique combination of the thiazole, pyrazine, and pyrrolopyrrole moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
